Ascaphin-4
Description
Ascaphin-4 is a cationic, amphiphilic α-helical antimicrobial peptide (AMP) isolated from the skin secretions of the tailed frog species Ascaphus truei and Ascaphus montanus. These peptides play a critical role in innate immune defense, exhibiting broad-spectrum antimicrobial activity against bacteria, fungi, and protozoa. Structurally, this compound is characterized by a 19-amino acid sequence with an amino acid substitution (Ala19→Ser) in the inland range (A. montanus) compared to the coastal range (A. truei). This substitution reflects evolutionary divergence between the two species.
Properties
bioactivity |
Antibacterial |
|---|---|
sequence |
GFKDWIKGAAKKLIKTVAANIANQ |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparison with Other Ascaphins
The ascaphin family comprises multiple paralogs (e.g., ascaphin-1, -3, -5, -7) derived from gene duplication events. Key structural differences are summarized below:
| Peptide | Amino Acid Substitution | Source Species | Key Feature |
|---|---|---|---|
| Ascaphin-1 | Ala12→Glu | A. montanus | Increased negative charge |
| Ascaphin-3 | Asp4→Glu | A. montanus | Enhanced amphiphilicity |
| Ascaphin-4 | Ala19→Ser | A. montanus | C-terminal polarity shift |
| Ascaphin-5 | Lys12→Thr | A. montanus | Reduced cationic character |
| Ascaphin-7 | Gly8→Ser, Ser20→Asn | A. montanus | Dual substitutions |
Data sourced from peptidomic analyses of *A. truei and A. montanus skin secretions.*
For example, the Ala19→Ser substitution in this compound introduces a polar residue at the C-terminus, which may affect pore-forming efficiency.
Functional Comparison with Non-Ascaphin Peptides
2.2.1 Scorpion Venom Peptides (Pandinin-1 and Opistoporin-1)
| Parameter | This compound | Pandinin-1 | Opistoporin-1 |
|---|---|---|---|
| Length (AA) | 19 | 24 | 23 |
| Net Charge | +3 | +5 | +4 |
| Key Residues | Gly8, Ser19 | Leu10, Lys18 | Trp3, Arg14 |
| Antimicrobial Target | Gram-negative bacteria | Gram-positive bacteria | Protozoa |
| Mechanism | Membrane disruption | Membrane lysis | Apoptosis induction |
Sources: Comparative studies on amphibian and scorpion AMPs.
While this compound and scorpion peptides adopt α-helical conformations, their residue composition dictates target specificity. Scorpion peptides often incorporate aromatic residues (e.g., Trp3 in opistoporin-1) for deeper membrane penetration, whereas this compound relies on cationic residues for electrostatic interactions.
2.2.2 Ranid Frog Peptides (Brevinin-1 and Ranatuerin-2)
Brevinin-1 and ranatuerin-2 from Rana species exhibit functional overlap with ascaphins but differ structurally:
| Feature | This compound | Brevinin-1 | Ranatuerin-2 |
|---|---|---|---|
| C-terminal Motif | Linear | Cysteine-stabilized | Disulfide-bonded |
| Helicity | α-helical (100%) | α-helical (70%) | β-sheet (30%) |
| Antifungal Activity | Moderate | High | Low |
| Hemolytic Activity | Low | High | Moderate |
Data from comparative peptidomic studies on *Rana and Ascaphus.*
This compound’s linear structure and full helicity likely reduce hemolytic activity compared to disulfide-rich ranid peptides, making it a safer candidate for therapeutic development.
Research Findings and Implications
- Evolutionary Divergence: Amino acid substitutions in ascaphins correlate with speciation events in Ascaphus, supporting their use as molecular markers.
- Therapeutic Potential: this compound’s low hemolytic activity and moderate antifungal efficacy highlight its suitability for antibiotic design.
- Mechanistic Limitations : Unlike pandinin-1, this compound lacks residues for intracellular targeting, restricting its scope to membrane-disruption strategies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
